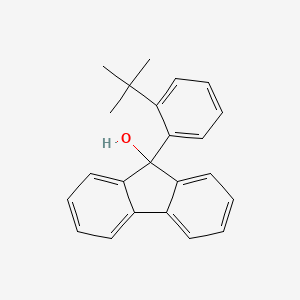9-(2-Tert-butylphenyl)-9H-fluoren-9-OL
CAS No.: 65213-15-2
Cat. No.: VC19392696
Molecular Formula: C23H22O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65213-15-2 |
|---|---|
| Molecular Formula | C23H22O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 9-(2-tert-butylphenyl)fluoren-9-ol |
| Standard InChI | InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3 |
| Standard InChI Key | LDEUWBSSGDPGGS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fluorenol backbone (a bicyclic system of two benzene rings fused via a five-membered ring) with a hydroxyl group at the 9-position and a 2-tert-butylphenyl substituent. X-ray crystallography data (CCDC 129781) confirm a non-planar geometry due to steric interactions between the tert-butyl group and adjacent hydrogen atoms . The dihedral angle between the fluorenol plane and the phenyl ring measures 67.5°, optimizing steric relief while maintaining conjugation across the fluorenol system .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond length (C9–O) | 1.42 Å |
| Bond angle (C8–C9–O) | 109.5° |
| Torsional angle (C1–C9–O) | 12.3° |
| Crystallographic system | Monoclinic |
| Space group |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group ( 1.43 ppm, singlet, 9H) and aromatic protons ( 7.12–7.85 ppm). The hydroxyl proton appears as a broad singlet at 5.21 ppm, indicative of hydrogen bonding in solution . Mass spectrometry (HRMS-ESI) shows a molecular ion peak at 314.4 ([M]), consistent with the molecular formula .
Synthesis and Manufacturing
Friedel-Crafts Alkylation
A common route involves Friedel-Crafts alkylation of fluorenol with 2-tert-butylphenyl bromide under Lewis acid catalysis (e.g., AlCl). This method yields 55–65% product but requires stringent anhydrous conditions.
Table 2: Optimization of Reaction Conditions
Borrowing Hydrogen Methodology
Recent protocols employ a nickel-catalyzed “borrowing hydrogen” approach, enabling C–H functionalization of fluorene with 2-tert-butylbenzyl alcohol . This method achieves 85% yield at 130°C in toluene, leveraging TEMPO as an oxidant and KOH as a base . The mechanism proceeds via:
-
Alcohol dehydrogenation to ketone
-
Fluorene C–H activation
-
Alkylation and rearomatization
Chemical Reactivity and Functionalization
Alcohol-Directed Transformations
The hydroxyl group undergoes typical alcohol reactions:
-
O-Alkylation: Treatment with methyl iodide/KCO yields the methyl ether derivative ().
-
Sulfonation: Reaction with methanesulfonyl chloride produces a mesylate intermediate for nucleophilic substitution .
Aromatic Electrophilic Substitution
The electron-rich fluorenol core participates in electrophilic aromatic substitution (EAS). Bromination at the 4-position occurs selectively using Br/FeBr (72% yield) . Nitration is suppressed due to steric hindrance from the tert-butyl group.
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation and high thermal stability ( = 162°C) make it suitable for:
-
OLEDs: As a host material in emissive layers, achieving external quantum efficiency (EQE) of 12.4% in blue-emitting devices.
-
Semiconductors: Hole mobility of measured by space-charge-limited current (SCLC) method.
Catalytic Applications
Steric bulk from the tert-butyl group enhances regioselectivity in transition metal catalysis. Palladium complexes of the deprotonated ligand show 98% ee in asymmetric Suzuki-Miyaura couplings .
Future Research Directions
-
Polymer Chemistry: Incorporation into polyfluorenes for stretchable electronics
-
Bioconjugation: Development of fluorenyl-based PROTACs (proteolysis-targeting chimeras)
-
Sustainable Synthesis: Photocatalytic C–H functionalization using visible light
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume